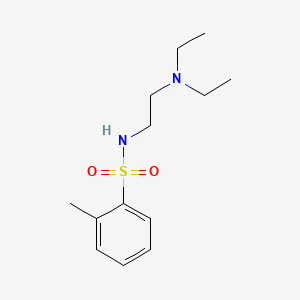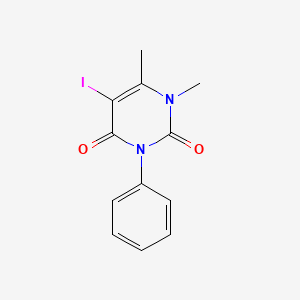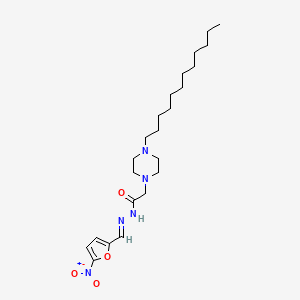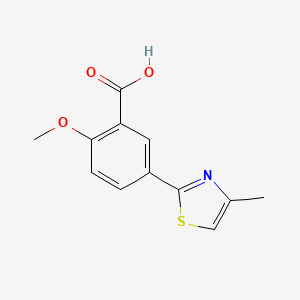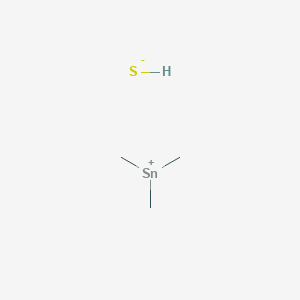![molecular formula C8H7ClN2O2 B14693980 N-[(4-chlorophenyl)carbamoyl]formamide CAS No. 34114-06-2](/img/structure/B14693980.png)
N-[(4-chlorophenyl)carbamoyl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)carbamoyl]formamide is an organic compound with the molecular formula C7H6ClNO. It is also known by other names such as N-formyl-4-chloroaniline and 4-chloro-1-formanilide . This compound is characterized by the presence of a formamide group attached to a 4-chlorophenyl ring, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
N-[(4-chlorophenyl)carbamoyl]formamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction typically proceeds as follows:
Reaction with Formic Acid: 4-chloroaniline is reacted with formic acid in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Reaction with Formic Acid Derivatives: Alternatively, 4-chloroaniline can be reacted with formic acid derivatives like formic acid esters or formamides under similar conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
化学反应分析
Types of Reactions
N-[(4-chlorophenyl)carbamoyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidation products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines .
科学研究应用
N-[(4-chlorophenyl)carbamoyl]formamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[(4-chlorophenyl)carbamoyl]formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-formyl-4-chloroaniline
- 4-chloro-1-formanilide
- N-(4-chlorophenyl)carbamoyl]glycine
Uniqueness
N-[(4-chlorophenyl)carbamoyl]formamide is unique due to its specific structural features, which confer distinct reactivity and applications. Its formamide group and 4-chlorophenyl ring make it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds .
属性
CAS 编号 |
34114-06-2 |
|---|---|
分子式 |
C8H7ClN2O2 |
分子量 |
198.60 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)carbamoyl]formamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(13)10-5-12/h1-5H,(H2,10,11,12,13) |
InChI 键 |
SMKHKKHWVZVVBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)



![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
